![molecular formula C8H14Cl2N2 B2988208 methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 2193051-95-3](/img/structure/B2988208.png)
methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This key intermediate, crucial for the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens, is synthesized through a practical, efficient, and stereoselective process. The process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the chemical versatility and potential of compounds similar to methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride in synthesizing complex molecules (Fleck et al., 2003).
Phosphine-Catalyzed Annulation for Tetrahydropyridines : The use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, catalyzed by organic phosphine, demonstrates the application of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride-related compounds in creating highly functionalized tetrahydropyridines. These compounds have broad potential in synthetic organic chemistry due to their excellent yields and complete regioselectivity (Zhu et al., 2003).
Analytical Chemistry
Analysis of Aliphatic Amines in Environmental Samples : The derivatization of amines with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride for gas chromatography-mass spectrometry analysis illustrates the environmental monitoring applications of compounds like methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride. This method provides a sensitive approach to detect aliphatic amines in waste and surface waters, emphasizing the role of such compounds in environmental chemistry (Sacher et al., 1997).
Organic Chemistry and Catalysis
Synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] Derivatives : The synthesis of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates from the reactions of 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones with ethyl 4-chloroacetoacetate demonstrates the utility of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride-related compounds in creating complex organic structures. The ease of substituting the 2-methylthio group with primary and secondary amines to yield 2-amino derivatives highlights the compound's significance in synthetic organic chemistry (Abe et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(1S)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWYZLEFPTFTN-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Methyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride |
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